10-Undecenamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-
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Overview
Description
10-Undecenamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]- is a compound that belongs to the class of organic compounds known as 3-alkylindoles. These compounds contain an indole moiety that carries an alkyl chain at the 3-position. The indole structure is a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology and various biological activities .
Preparation Methods
The synthesis of 10-Undecenamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]- typically involves the construction of the indole moiety followed by the attachment of the alkyl chain. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For industrial production, the synthesis may involve more efficient catalytic processes and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
10-Undecenamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of indole-3-carboxylic acid derivatives .
Scientific Research Applications
10-Undecenamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s indole structure is significant in studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 10-Undecenamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]- involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors, influencing biological activities such as neurotransmission and enzyme inhibition . The specific pathways and targets depend on the context of its application, such as its role in medicinal chemistry or biological research .
Comparison with Similar Compounds
10-Undecenamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]- can be compared with other similar compounds, such as:
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: This compound also contains an indole moiety with a similar alkyl chain but includes an iodine atom, which may alter its chemical properties and biological activities.
5-Methoxy-N-acetyltryptamine (Melatonin): Another indole derivative known for its role in regulating sleep-wake cycles and other physiological processes.
The uniqueness of 10-Undecenamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]- lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
142233-84-9 |
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Molecular Formula |
C22H32N2O2 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]undec-10-enamide |
InChI |
InChI=1S/C22H32N2O2/c1-3-4-5-6-7-8-9-10-11-22(25)23-15-14-18-17-24-21-13-12-19(26-2)16-20(18)21/h3,12-13,16-17,24H,1,4-11,14-15H2,2H3,(H,23,25) |
InChI Key |
LKBZJSNJPQMODB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CCCCCCCCC=C |
Origin of Product |
United States |
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